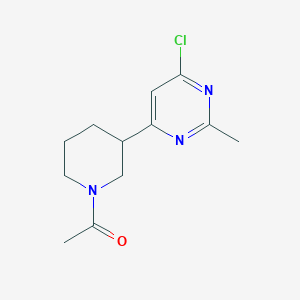

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone

Description

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 6-chloro-2-methylpyrimidin-4-yl group and acetylated at the nitrogen (piperidin-1-yl ethanone). This structure combines a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms—with a piperidine scaffold, a common motif in medicinal chemistry due to its conformational flexibility and bioavailability.

Properties

IUPAC Name |

1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-8-14-11(6-12(13)15-8)10-4-3-5-16(7-10)9(2)17/h6,10H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFMOEDFJBKTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone (CAS Number: 1316221-17-6) is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a chlorinated pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research.

The molecular formula of this compound is , with a molecular weight of approximately 295.81 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.81 g/mol |

| CAS Number | 1316221-17-6 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The specific mechanism often involves modulation of biochemical pathways that are crucial for cellular processes. For instance, studies have indicated that it may inhibit certain kinases involved in cancer progression, thereby presenting potential as an anticancer agent .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures possess significant antimicrobial properties. For example, studies on related pyrimidine derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In the realm of cancer research, this compound has been investigated for its potential to inhibit tumor growth. A study focused on the development of selective inhibitors for PIP4K2A, a kinase implicated in p53-deficient tumors, highlighted the compound's ability to selectively target cancer cells while sparing normal cells .

Neuropharmacology

The compound may also exhibit neuropharmacological effects, influencing neurotransmitter systems. Similar compounds have been explored for their ability to modulate dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrimidine derivatives, including our compound of interest. The results indicated that it exhibited comparable efficacy to established antibiotics, making it a candidate for further development in antibacterial therapies .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis in tumor cells, with IC50 values indicating potent activity at low concentrations .

Comparison with Similar Compounds

Table 1: Key Pyrimidine-Containing Piperidin-1-yl Ethanone Derivatives

Key Observations:

- Substituent Effects: The target compound’s 6-chloro-2-methylpyrimidine group contrasts with the 5-iodo-2-dimethylamino substitution in .

Analogues with Alternative Heterocyclic Cores

Table 2: Piperidin-1-yl Ethanone Derivatives with Non-Pyrimidine Heterocycles

Key Observations:

- Tetrazole vs.

- Functional Group Diversity: The nitroaniline derivative () introduces redox-active nitro groups, contrasting with the target compound’s inert chloro-methyl substituents.

Pharmacologically Relevant Analogues

Table 3: Bioactive Piperidin-1-yl Ethanone Derivatives

Key Observations:

- Structural Complexity: Iloperidone’s intermediate () shares the piperidin-1-yl ethanone motif but incorporates a fluorobenzoisoxazole group, highlighting the scaffold’s versatility in central nervous system drugs.

- Hybrid Structures: demonstrates the 6-chloro-2-methylpyrimidine group’s integration into multi-heterocyclic systems, suggesting its utility in targeting diverse enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.